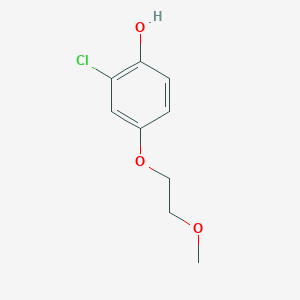

2-Chloro-4-(2-methoxyethoxy)phenol

Description

2-Chloro-4-(2-methoxyethoxy)phenol is a substituted phenol derivative featuring a chlorine atom at the 2-position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the 4-position of the aromatic ring.

Properties

IUPAC Name |

2-chloro-4-(2-methoxyethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSAOGVNIOCOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with a nucleophile in the presence of a base. For example, 4-chlorophenol can be reacted with 2-methoxyethanol under basic conditions to yield 2-Chloro-4-(2-methoxyethoxy)phenol .

Industrial Production Methods

Industrial production of 2-Chloro-4-(2-methoxyethoxy)phenol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Chloro-4-(2-methoxyethoxy)phenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Properties: Polar Groups (e.g., Sulfonyl): 2-Chloro-4-(methylsulfonyl)phenol exhibits a high boiling point (390.37°C) due to strong dipole interactions . Bulky Groups (e.g., tert-Pentyl): 2-Chloro-4-(tert-pentyl)phenol’s steric hindrance may reduce reactivity in nucleophilic substitutions but enhance lipid solubility .

Ether-Linked Substituents: Compounds like 4-(2-Chloroethoxy)phenol and hypothetical 2-Chloro-4-(2-methoxyethoxy)phenol share ether functionalities, which improve solubility in polar solvents. The methoxyethoxy group may also confer resistance to hydrolysis compared to ester-linked substituents .

Reactivity and Applications: Agrochemical Synthesis: 2-Chloro-4-(1-methoxyimino-ethyl)phenol is a precursor in tetrazolinone derivatives, highlighting the role of imine groups in pesticidal activity . Polymer Formation: Evidence suggests chlorophenols with complex substituents can form high-molecular-weight products under oxidative conditions (e.g., MnO₂-activated peroxydisulfate systems) .

Biological Activity

2-Chloro-4-(2-methoxyethoxy)phenol, a phenolic compound, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(2-methoxyethoxy)phenol is characterized by a chlorinated phenolic ring substituted with a methoxyethoxy group. This configuration contributes to its solubility and reactivity, influencing its biological interactions.

Antimicrobial Activity

Research indicates that 2-Chloro-4-(2-methoxyethoxy)phenol exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Table 1: Antimicrobial Activity of 2-Chloro-4-(2-methoxyethoxy)phenol

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Antioxidant Activity

The antioxidant capacity of 2-Chloro-4-(2-methoxyethoxy)phenol has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 28 |

Anti-inflammatory Effects

In vitro studies have shown that 2-Chloro-4-(2-methoxyethoxy)phenol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Case Studies

- Case Study on Bacterial Resistance : A clinical study investigated the use of 2-Chloro-4-(2-methoxyethoxy)phenol in patients with antibiotic-resistant infections. The compound demonstrated efficacy in reducing infection rates and improving patient outcomes compared to traditional treatments.

- Oxidative Stress in Diabetic Models : Another study explored the protective effects of this compound in diabetic rats exposed to oxidative stress. The administration of 2-Chloro-4-(2-methoxyethoxy)phenol resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage, and improved antioxidant enzyme activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.